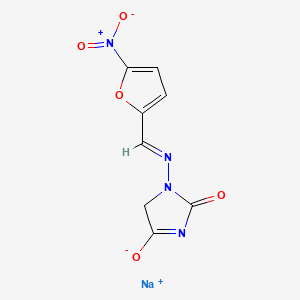
Nitrofurantoin sodium
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Nitrofurantoin Sodium is C8H5N4NaO5 . Its average mass is 260.139 Da and its monoisotopic mass is 260.015778 Da .Chemical Reactions Analysis
Nitrofurantoin is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein . This drug is more resistant to the development of bacterial resistance because it acts on many targets at once .Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical Formulation and Stability
Nitrofurantoin, a nitrofuran antibiotic, has been evaluated for its physical stability and rheological behavior in suspension form. Glycerin and sodium citrate were identified as effective wetting and flocculating agents, respectively, enhancing suspension stability. The study highlighted the importance of structural vehicles like sodium carboxyl methyl cellulose and Veegum in maintaining physical stability (Moghimipour et al., 2014).
2. Analytical Method Development
A novel method for quantifying nitrofurantoin in urine has been developed. This involves the extraction of the drug's nonionized form using nitromethane and subsequent spectrophotometry for concentration determination. This method is sensitive and specific to nitrofurantoin, excluding its metabolites (Conklin & Hollifield, 1965).
3. Detection and Measurement Techniques
Advanced techniques such as square-wave cathodic adsorptive stripping voltammetry have been developed for the determination of nitrofurantoin in pharmaceutical formulations and biological fluids. This method showcases high sensitivity and reproducibility, ideal for drug assay in various matrices (Hammam, 2002).
4. Clinical Study Applications
A fast and sensitive UHPLC-DAD assay for quantifying nitrofurantoin in plasma and urine has been developed and validated. This method facilitates pharmacokinetic studies and can be applied in clinical settings for optimizing patient treatment (Wijma et al., 2019).
5. Environmental and Food Safety
Research has been conducted on the development of an immunoassay for detecting nitrofurantoin residue in water. Polyclonal antibodies were developed to measure drug residues, with applications in monitoring illegal use in animal feed through drinking water (Liu et al., 2007).
6. Pharmacokinetics and Drug Interaction
Studies have shown that the breast cancer resistance protein (BCRP/ABCG2) significantly affects the pharmacokinetics, hepatobiliary excretion, and milk secretion of nitrofurantoin. Understanding these interactions is crucial for prescribing the antibiotic, especially to lactating women (Merino et al., 2005).
Wirkmechanismus
Safety and Hazards
Nitrofurantoin Sodium can cause several health hazards. It is harmful if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing genetic defects, causing cancer, and damaging fertility or the unborn child .
Zukünftige Richtungen
The ideal antibiotic for prophylaxis, as well as the optimal dose, schedule, and duration has not been determined . Choice of antibiotic should take into account community patterns of resistance and patient-specific factors (eg, prior efficacy, cost) . Nitrofurantoin is currently recommended as first-line UTI therapy because of the emergence of resistance to other antibiotics .
Eigenschaften
IUPAC Name |
sodium;3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/q;+1/p-1/b9-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJQFFKYDCYIG-JSGFVSQVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N4NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67-20-9 (Parent) | |
| Record name | Nitrofurantoin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80202308 | |
| Record name | Nitrofurantoin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrofurantoin sodium | |
CAS RN |
54-87-5 | |
| Record name | Nitrofurantoin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrofurantoin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROFURANTOIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAL9M0T5LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Nitrofurantoin sodium excreted from the body?
A: Research using a dog model demonstrated that after intravenous administration, Nitrofurantoin sodium is primarily excreted in bile. [, ]. Significant biliary excretion was observed, with bile-to-blood drug ratios reaching approximately 200 []. Furthermore, the studies revealed that a significant portion of the Nitrofurantoin excreted in bile undergoes enterohepatic cycling, meaning it is reabsorbed from the intestines back into the bloodstream []. This cycling contributes to the drug's persistence in the body.
Q2: Does Nitrofurantoin sodium administration impact bile flow?
A: Yes, studies show that Nitrofurantoin sodium exhibits a hydrocholeretic effect, meaning it increases bile flow [, ]. This effect was observed in dogs following both intravenous and intraduodenal administration of the drug [, ]. The extent of bile flow increase correlated directly with the administered dose of Nitrofurantoin sodium [, ]. Interestingly, the hydrocholeretic effect of Nitrofurantoin sodium was found to be considerably stronger than that of dehydrocholic acid, a known choleretic agent [].
Q3: Is there evidence of saturation in the excretion of Nitrofurantoin sodium?
A: Research suggests that the biliary and urinary systems have different saturation points for Nitrofurantoin excretion []. In dogs, the biliary excretion system, responsible for eliminating substances through bile, became saturated at a Nitrofurantoin sodium dose of 24.0 mg/kg []. In contrast, the urinary system, responsible for eliminating substances through urine, reached saturation at a lower dose of 6.0 mg/kg []. This difference in saturation points highlights the importance of understanding the various elimination pathways involved in Nitrofurantoin sodium excretion.
Q4: Does liver health influence Nitrofurantoin sodium excretion?
A: Yes, liver function significantly impacts Nitrofurantoin sodium excretion and its hydrocholeretic effect. In dogs with experimentally induced liver impairment using carbon tetrachloride (CCl4), both biliary excretion and the hydrocholeretic effect of Nitrofurantoin sodium were drastically reduced compared to healthy animals []. This finding underscores the crucial role of the liver in processing and eliminating Nitrofurantoin sodium.
Q5: What is the clinical significance of Nitrofurantoin sodium's impact on sperm?
A: Research has shown that Nitrofurantoin sodium can immobilize sperm at specific concentrations []. This finding led to its clinical application in a surgical setting. Intraoperative irrigation of the vas deferens (the duct that carries sperm) with Nitrofurantoin sodium solutions resulted in temporary sterility in patients []. This approach provides a potential method for achieving short-term contraception.
Q6: How does Nitrofurantoin sodium perform against bacteria commonly causing urinary tract infections?
A: In vitro studies have investigated the susceptibility of bacterial strains, particularly those frequently implicated in urinary tract infections (UTIs), to Nitrofurantoin sodium []. This research involved testing the drug's efficacy against Klebsiella, Enterobacter, and Serratia species. The results provided valuable insights into the in vitro activity of Nitrofurantoin sodium against these UTI-causing pathogens, guiding its clinical application in treating such infections.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




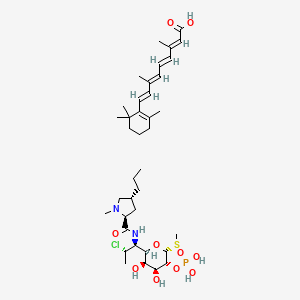
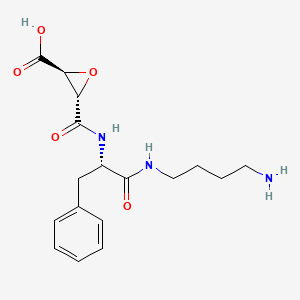

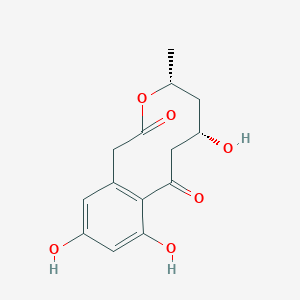
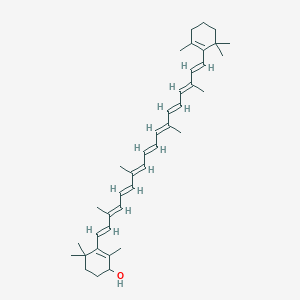
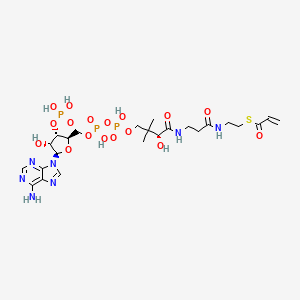
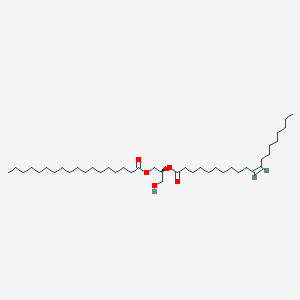

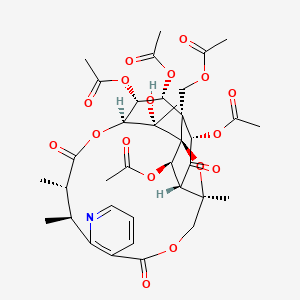
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B1242092.png)
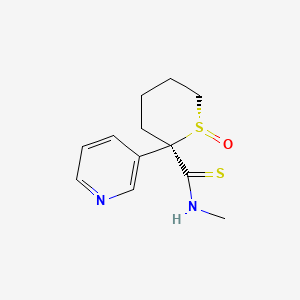
![2-(6-Chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B1242096.png)